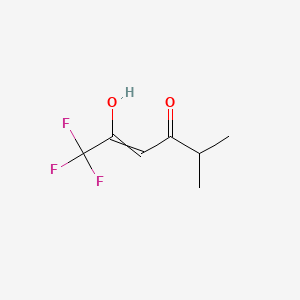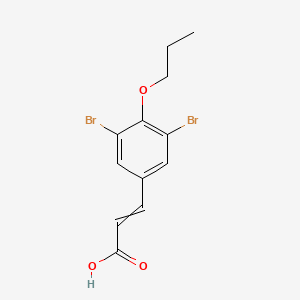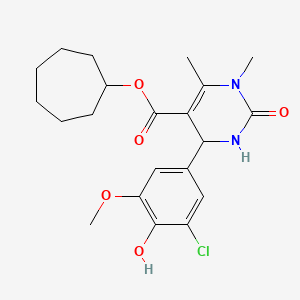
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine is a complex organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine typically involves the reaction of specific precursors under controlled conditions. One method involves the reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with 2-mercaptoethan-1-ol, resulting in the formation of the desired compound in a yield of 12% . The reaction is carried out in dichloromethane at room temperature.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dithia-1,6-diazaspiro[4.4]nona-1,6-diene-2,7-diamine: This compound has a similar structure but differs in the arrangement of sulfur and nitrogen atoms.
4,13-Dithia-6,11-diazahexadecanedioic acid, 5,12-dithioxo-: Another compound with similar functional groups but different overall structure.
Uniqueness
6,11-Dithia-4,13-diazahexadeca-1,15-diene-5,12-diamine is unique due to its specific arrangement of sulfur and nitrogen atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H26N4S2 |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-[4-[amino-(prop-2-enylamino)methyl]sulfanylbutylsulfanyl]-N'-prop-2-enylmethanediamine |
InChI |
InChI=1S/C12H26N4S2/c1-3-7-15-11(13)17-9-5-6-10-18-12(14)16-8-4-2/h3-4,11-12,15-16H,1-2,5-10,13-14H2 |
Clé InChI |
PNURLCSKFYRWSU-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(N)SCCCCSC(N)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471765.png)
![{4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(piperidin-1-yl)methanone](/img/structure/B12471770.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)



![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)

![2-chloro-N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12471835.png)
![N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471849.png)

